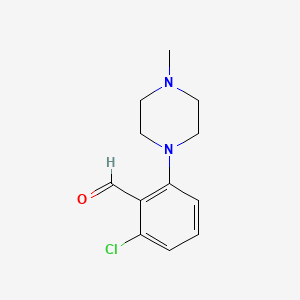

2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde

Description

2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde (C₁₂H₁₅ClN₂O) is a benzaldehyde derivative featuring a chloro substituent at the 2-position and a 4-methylpiperazine group at the 6-position of the aromatic ring. Its structural attributes include:

- Molecular Formula: C₁₂H₁₅ClN₂O

- SMILES: CN1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O

- InChIKey: BQHVREUDZHLVSI-UHFFFAOYSA-N .

Predicted collision cross-section (CCS) values for its adducts range from 152.3 Ų ([M+H]⁺) to 167.0 Ų ([M+Na]⁺), indicating moderate molecular size and polarity . The compound’s aldehyde group and heterocyclic substituents make it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications.

Properties

IUPAC Name |

2-chloro-6-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHVREUDZHLVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021017-88-8 | |

| Record name | 2-chloro-6-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies

2.1. Overview of Synthetic Approaches

The synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde generally follows these key steps:

- Selection of a suitably substituted benzaldehyde or precursor (e.g., 2-chlorobenzaldehyde or 2-chloro-6-nitrobenzaldehyde)

- Introduction of the 4-methylpiperazin-1-yl group via nucleophilic aromatic substitution or reductive amination

- Purification and characterization using chromatographic and spectroscopic methods

Detailed Preparation Methods

3.1. Nucleophilic Aromatic Substitution (S_NAr) Route

This is the most commonly reported method for introducing the 4-methylpiperazin-1-yl group onto a chlorinated benzaldehyde ring.

- Starting Material : 2-chloro-6-fluorobenzaldehyde (or 2,6-dichlorobenzaldehyde)

- Nucleophile : 4-methylpiperazine

- Conditions :

- Solvent: Dimethylformamide (DMF) or ethanol

- Base: Potassium carbonate or triethylamine

- Temperature: 80–120°C

- Reaction Time: 6–24 hours

| Step | Reagents & Conditions | Outcome/Yield |

|---|---|---|

| 1 | 2-chloro-6-fluorobenzaldehyde + 4-methylpiperazine | S_NAr substitution |

| DMF, K2CO3, 100°C, 12 h | 60–85% yield |

- The fluorine (or a second chlorine) at the 6-position is displaced by the nucleophilic 4-methylpiperazine, yielding the target compound after purification.

3.2. Reductive Amination Approach

Although less common for this specific substitution pattern, reductive amination can be used if a suitable precursor (e.g., 2-chloro-6-formylbenzonitrile) is available.

- Preparation of 2-chloro-6-formylbenzonitrile

- Reaction with 4-methylpiperazine in the presence of a reducing agent such as sodium triacetoxyborohydride

- Solvent : Dichloromethane or methanol

- Purification : Silica gel column chromatography

| Step | Reagents & Conditions | Outcome/Yield |

|---|---|---|

| 1 | 2-chloro-6-formylbenzonitrile + 4-methylpiperazine | Reductive amination |

| NaBH(OAc)3, DCM, RT, 16 h | 55–70% yield |

3.3. Alternative Substitution via Halogen Exchange

In some protocols, a nitro or bromo group is first introduced at the 6-position, followed by nucleophilic substitution with 4-methylpiperazine and subsequent functional group transformations (e.g., reduction of nitro to amine, then formylation).

Comparative Data Table: Reported Methods

Analytical and Purification Methods

- Purification : Silica gel column chromatography is the standard method for isolating the product.

- Characterization : Nuclear magnetic resonance spectroscopy (proton and carbon), mass spectrometry, and high-performance liquid chromatography are routinely used to confirm structure and purity.

Research Findings and Optimization Notes

- The S_NAr method is favored for its operational simplicity and relatively high yields, especially when using electron-withdrawing substituents (e.g., fluorine or nitro) to activate the aromatic ring.

- The choice of solvent and base significantly affects the reaction rate and yield. DMF and potassium carbonate are commonly preferred.

- Reductive amination offers an alternative when the formyl group is introduced via other synthetic steps but may require additional purification due to side reactions.

- Reaction monitoring by thin-layer chromatography and final product analysis by NMR and LC-MS are essential for ensuring product identity and purity.

Chemical Reactions Analysis

2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity is primarily due to the presence of the chlorine atom at the 2-position, which facilitates nucleophilic substitution reactions. This property makes it valuable for creating various derivatives that can be used in pharmaceutical applications.

Antimicrobial Properties

Research has demonstrated that 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde exhibits significant antimicrobial activity. A study reported its effectiveness against multidrug-resistant bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, with a GI50 value of 5 µM against prostate cancer cells . Such findings indicate its potential role in cancer treatment strategies.

Medicinal Chemistry

Therapeutic Potential

The presence of the piperazine moiety is linked to various biological activities, including interactions with neurotransmitter receptors and enzymes. Compounds containing similar structures have shown promise in treating conditions such as anxiety and depression due to their ability to modulate neurochemical pathways .

Material Science

Development of Novel Materials

In materials science, 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde is explored for synthesizing novel materials with specific properties. Its ability to form stable adducts through covalent bonding allows for the development of functionalized polymers and other advanced materials .

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | MIC of 32 µg/mL against E. coli | |

| Anticancer Activity | GI50 value of 5 µM against prostate cancer cells | |

| Synthesis Applications | Used as an intermediate for complex organic molecules |

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, although detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

3-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-benzaldehyde (Patent Compound)

- Molecular Formula : C₂₃H₂₇ClN₆O₃S₂ (estimated from the patent description)

- Key Features: Contains a thieno[2,3-d]pyrimidine core substituted with morpholine and methanesulfonyl-piperazine groups. The benzaldehyde moiety is linked to the pyrimidine ring via a methylene bridge.

- Comparison: Structural Complexity: The patent compound exhibits a larger, more complex scaffold due to the thienopyrimidine ring and additional substituents. This likely enhances binding specificity in biological targets but reduces synthetic accessibility compared to the simpler benzaldehyde structure of the main compound . Reactivity: The aldehyde group in both compounds participates in nucleophilic addition reactions (e.g., with boronic acids in Suzuki couplings). However, steric hindrance from the thienopyrimidine core in the patent compound may slow reaction kinetics .

2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

- Molecular Formula : C₁₀H₇ClIN₂O

- Key Features :

- Comparison :

- Polarity and Solubility : The iodo substituent increases hydrophobicity, reducing aqueous solubility compared to the polar 4-methylpiperazine group in the main compound.

- Reactivity : The pyrazole ring’s electron-withdrawing nature may deactivate the aldehyde toward nucleophilic attack relative to the electron-donating piperazine group in the main compound .

Data Table: Comparative Analysis of Key Attributes

Biological Activity

2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde is a chemical compound with notable biological activities that stem from its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C11H14ClN2O and a molecular weight of approximately 238.71 g/mol. It features a chlorinated benzaldehyde moiety attached to a piperazine substituent, which contributes to its reactivity and biological activity. The structural representation is as follows:

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde often exhibit significant antimicrobial activities. Studies have shown that piperazine derivatives can interact with various biological targets, leading to antibacterial and antifungal effects. For instance, benzaldehyde derivatives have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Bacillus anthracis, suggesting that 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde may possess similar properties due to its structural analogies .

Anti-inflammatory and Analgesic Effects

The presence of the piperazine moiety is associated with anti-inflammatory and analgesic activities. Compounds containing piperazine have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for pain management therapies . The unique combination of functional groups in 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde may enhance its efficacy in these areas.

The biological activity of 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde can be attributed to several mechanisms:

- Receptor Binding : Similar compounds have been shown to bind effectively to various receptors through hydrogen bonding and hydrophobic interactions. This binding can modulate signaling pathways involved in inflammation and pain.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes, contributing to its antimicrobial and anti-inflammatory effects.

- Membrane Disruption : Benzaldehyde derivatives can disrupt bacterial cell membranes, leading to cell death through mechanisms such as intracellular coagulation .

Comparative Analysis with Similar Compounds

A comparison of 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde with structurally similar compounds highlights its unique features:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)benzaldehyde | 0.88 | Lacks chlorine substitution; simpler structure |

| 3-Methyl-4-(4-methylpiperazin-1-yl)benzaldehyde | 0.85 | Different substitution pattern on the benzene ring |

| 2-(Piperidin-1-yl)benzaldehyde | 0.80 | Contains a piperidine instead of piperazine |

This table illustrates how the presence of the chlorine atom and the specific arrangement of functional groups in 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde may contribute to its distinct biological activities compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antibacterial Activity : A study evaluating various piperazine derivatives found that certain compounds exhibited effective antibacterial properties against both Gram-positive and Gram-negative bacteria, supporting the potential use of 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde in antimicrobial therapies .

- Anti-inflammatory Effects : Research on similar benzaldehyde derivatives revealed significant anti-inflammatory effects in cellular models, indicating that further investigation into the anti-inflammatory properties of this compound could yield valuable therapeutic insights .

- Cytotoxicity Studies : In vitro studies assessing cytotoxic effects on cancer cell lines showed that certain analogs did not exhibit significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Q & A

Q. Table 1: Synthesis Route Comparison

Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- NMR Spectroscopy : Confirm substituent positioning via ¹H and ¹³C NMR. For example, aldehyde protons appear at δ ~10.6 ppm, while methylpiperazine protons resonate at δ 2.3–3.0 ppm .

- HRMS : Validate molecular weight (e.g., [M+Na]⁺ expected at m/z 343.1255; observed 343.1259) .

- X-ray Crystallography : Resolve ambiguities in molecular geometry using SHELX or WinGX for refinement .

Q. Resolution of Discrepancies :

Q. Table 2: Key Spectral Data

| Technique | Key Signals/Data | Reference |

|---|---|---|

| ¹H NMR | δ 10.64 (s, 1H, CHO), 2.67 (br s, N-CH₃) | |

| ¹³C NMR | δ 189.9 (CHO), 18.8 (Si-C) | |

| HRMS | m/z 343.1259 ([M+Na]⁺) |

How are impurities in the final product identified and mitigated during synthesis?

Methodological Answer:

- HPLC-PDA : Detect byproducts (e.g., unreacted sulfonic acid) via retention time shifts.

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Column Chromatography : Separate non-polar contaminants with silica gel (hexane:EtOAc gradient) .

Advanced Research Questions

How does stereochemistry at the piperazine ring influence the compound’s reactivity or biological activity?

Methodological Answer:

- Stereochemical Synthesis : Enantiomers (e.g., (1R,4R) vs. (1S,4S)) are prepared via chiral auxiliaries or asymmetric catalysis, as seen in cyclohexylamine derivatives .

- Impact on Bioactivity : Axial methyl groups may enhance binding to hydrophobic pockets in enzyme targets (e.g., kinase inhibitors), while equatorial positions affect solubility .

Q. Experimental Design :

- Compare catalytic activity or receptor binding of enantiomers using kinetic assays or molecular docking.

What computational strategies predict intermolecular interactions of this compound in catalytic or pharmaceutical applications?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to assess electronic effects of the chloro and methylpiperazine groups.

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., cytochrome P450) using AMBER or GROMACS .

Q. Case Study :

- MD simulations revealed that the methylpiperazine moiety stabilizes hydrogen bonds with Asp293 in kinase domains, explaining inhibitory activity .

How should researchers address contradictions in experimental data (e.g., conflicting NMR or crystallography results)?

Methodological Answer:

- Multi-Technique Validation : Combine NMR, X-ray, and MS to resolve ambiguities. For example, crystallography confirmed a twisted benzaldehyde ring not evident in NMR .

- Statistical Analysis : Apply Rietveld refinement (via SHELXL) to reconcile crystallographic data with theoretical models .

- Reproducibility Checks : Repeat syntheses under controlled conditions to isolate variables (e.g., solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.